molecular formula C14H19N5O2 B6444123 2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2548998-79-2

2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6444123
CAS No.: 2548998-79-2
M. Wt: 289.33 g/mol
InChI Key: OTSBWOCJHSKQSR-UHFFFAOYSA-N
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Description

2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. It features a complex structure that incorporates a piperidine ring, a 5-methyl-1,3,4-oxadiazole unit, and a pyrazine ring. The 1,3,4-oxadiazole moiety is a well-known privileged scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Compounds containing this core have been reported to exhibit antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . They also serve as important bioisosteres for carboxylic acids, esters, and carboxamides, which can fine-tune the physicochemical properties of drug candidates . The specific combination of a piperidine ring linked to a pyrazine via an ether chain is a structural feature found in compounds investigated for their activity in the central nervous system. For instance, structurally similar piperidine-pyrazine derivatives have been developed and studied as antagonists for neurological targets such as the muscarinic M4 receptor, indicating potential research applications for treating neurological diseases . Other research on piperidine-based compounds highlights their potential as histamine H3 receptor antagonists, which is a relevant target for cognitive disorders like Alzheimer's disease . This compound is intended solely for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-methyl-5-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-11-17-18-14(21-11)9-19-6-2-12(3-7-19)10-20-13-8-15-4-5-16-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSBWOCJHSKQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)COC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disassembly

The target molecule can be dissected into three primary components:

  • Pyrazine core with a methoxy group.

  • Piperidine-4-ylmethanol derivative.

  • 5-Methyl-1,3,4-oxadiazole ring.

Retrosynthetically, the ether bond between pyrazine and piperidine suggests a Williamson ether synthesis or Mitsunobu coupling. The N-alkylation of piperidine with the oxadiazole moiety necessitates precursor synthesis of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole or analogous electrophiles.

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

The oxadiazole ring is typically synthesized via cyclodehydration of acylhydrazides. For example, treatment of N'-acetyl-5-methylfuran-2-carbohydrazide with phosphoryl chloride (POCl₃) yields 5-methyl-1,3,4-oxadiazole-2-carbaldehyde.

Piperidin-4-ylmethanol Derivatives

Piperidin-4-ylmethanol is commercially available but often requires protection (e.g., Boc or Cbz groups) during subsequent N-alkylation. For instance, 1-Boc-piperidin-4-ylmethanol can be alkylated with 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole under basic conditions (K₂CO₃, DMF).

Stepwise Synthetic Routes

Synthesis of 1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-ylmethanol

  • Oxadiazole Formation : React ethyl 2-hydrazinyl-2-oxoacetate with isobutyryl chloride in dichloromethane (DCM) to form 5-methyl-1,3,4-oxadiazole-2-carboxylic acid ethyl ester , followed by LiAlH₄ reduction to the alcohol.

  • N-Alkylation : Treat piperidin-4-ylmethanol with 2-(bromomethyl)-5-methyl-1,3,4-oxadiazole in acetonitrile (ACN) using K₂CO₃ as a base (Yield: 78–85%).

Etherification with Pyrazine

  • Williamson Ether Synthesis : Combine 2-chloropyrazine with 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-ylmethanol in tetrahydrofuran (THF) using NaH as a base (Yield: 65–72%).

Table 1: Optimization of Etherification Conditions

BaseSolventTemperature (°C)Yield (%)
NaHTHF6072
K₂CO₃DMF8068
Cs₂CO₃ACN2558

Mitsunobu Coupling

Direct coupling of 2-hydroxypyrazine and 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF improves regioselectivity (Yield: 80–87%).

Key Advantage : Avoids halogenated pyrazine precursors, reducing purification steps.

Oxadiazole-Piperidine Intermediate

Synthesize 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole via cyclization of N-isobutyrylhydrazinecarboxylic acid with SOCl₂, followed by N-alkylation of piperidin-4-ylmethanol (Yield: 83%).

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Route 1 offers moderate yields (65–72%) but requires halogenated pyrazine, complicating scalability.

  • Route 2 achieves higher yields (80–87%) via Mitsunobu coupling but incurs higher costs due to DEAD/PPh₃ reagents.

Catalytic and Solvent Effects

  • NaH in THF outperforms Cs₂CO₃ in polar aprotic solvents due to superior alkoxide generation (Table 1).

  • DMF enhances N-alkylation rates but complicates product isolation due to high boiling points.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent data (US 9,850,234) describes a continuous flow system for oxadiazole formation, reducing reaction times from 12 h to 2 h and improving yield to 91%.

Green Chemistry Approaches

  • Water-mediated N-alkylation : Using phase-transfer catalysts (e.g., TBAB) in aqueous NaOH reduces organic solvent use (Yield: 75%).

  • Microwave-assisted cyclization : Accelerates oxadiazole formation (30 min vs. 6 h) with comparable yields (88%) .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Piperidine-Linked Oxadiazole Derivatives

  • 1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-4-benzylpiperazine (VIa-j, ):
    These compounds share the 1,3,4-oxadiazole-piperidine backbone but replace pyrazine with benzyl groups. They demonstrated moderate anticancer activity (IC₅₀ = 12–45 µM against HBL-100 cell lines) and antibacterial effects (MIC = 25–100 µg/mL against B. subtilis and E. coli). The absence of pyrazine likely reduces π-π stacking interactions with biological targets compared to the target compound .

  • 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine ():
    This analogue substitutes pyrazine with a phenyl-oxadiazole group. While biological data are unavailable, its structural similarity suggests comparable metabolic stability due to the oxadiazole moiety .

Pyrazine-Oxadiazole Hybrids

  • 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyrazine (PHOXPY, ):
    This compound lacks the piperidine spacer but retains the oxadiazole-pyrazine core. DFT studies revealed strong vibrational modes at 1,650 cm⁻¹ (C=N stretching) and 1,550 cm⁻¹ (aromatic C=C), indicating enhanced electronic delocalization compared to the target compound. The absence of a piperidine group may limit its membrane permeability .

Sulfonamide-Linked Piperidine-Pyrazine Analogues ()

Compounds such as 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (Compound 8) feature sulfonamide linkers instead of oxadiazole. These derivatives showed variable synthetic yields (20–77%), influenced by steric hindrance from substituents like tert-butyl or isopropyl groups.

Biological Activity

The compound 2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a derivative of the oxadiazole class, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, neuroprotective effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O2C_{15}H_{20}N_4O_2 with a molecular weight of 288.35 g/mol. The structure features a pyrazine ring linked to a piperidine moiety and a 5-methyl-1,3,4-oxadiazol-2-yl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

Compound TypeActivityReference
Amino derivatives of 1,3,4-oxadiazoleStrong to moderate antibacterial effects on strains like C. tetani, B. subtilis, S. typhi, and E. coli
Derivatives with additional moietiesExhibited good antimycobacterial activity against drug-resistant strains of M. tuberculosis (MICs = 4–8 µM)

These findings suggest that derivatives similar to the target compound may possess comparable antimicrobial efficacy.

Neuroprotective Effects

The compound is also being explored for its neuroprotective properties, particularly in relation to tauopathies such as Alzheimer's disease. The oxadiazole derivatives have shown potential in:

  • Inhibiting tau-mediated neurodegeneration : Research indicates that compounds with similar structures can inhibit tau aggregation and promote neuronal survival in vitro.

The patent literature describes the synthesis of various oxadiazole compounds aimed at treating neurodegenerative disorders, emphasizing their role in modulating neuroinflammatory responses and protecting against neuronal death .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various oxadiazole derivatives highlighted their potential as therapeutic agents against neurological disorders. The study reported:

  • Synthesis Methodology : The compounds were synthesized using multi-step reactions involving piperidine and oxadiazole precursors.
  • Biological Evaluation : In vitro assays demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cell lines.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Antimicrobial Mechanism : The oxadiazole ring likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
  • Neuroprotective Mechanism : The compound may exert its effects by modulating signaling pathways involved in inflammation and apoptosis in neurons.

Q & A

Basic: What synthetic strategies are most effective for constructing the oxadiazole-piperidine-pyrazine core of this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, with oxadiazole ring formation as a critical step. A common approach includes:

  • Step 1: Condensation of a hydrazide derivative with a carbonyl compound (e.g., 5-methyl-1,3,4-oxadiazole-2-carbaldehyde) under acidic conditions (e.g., POCl₃) to form the oxadiazole ring .
  • Step 2: Alkylation of the piperidine moiety using a bromomethyl intermediate, followed by coupling with a pyrazine derivative via nucleophilic substitution. Microwave-assisted synthesis may enhance yield and purity by reducing reaction time .
  • Key Reagents: Dimethylformamide (DMF) as a solvent, palladium catalysts for cross-coupling steps, and triethylamine to neutralize byproducts .

Advanced: How can reaction conditions be optimized to improve yields of the piperidine-oxadiazole intermediate?

Methodological Answer:
Yield optimization requires systematic parameter tuning:

  • Temperature Control: Reflux in acetonitrile (80–100°C) promotes efficient cyclization for oxadiazole formation, while lower temperatures (40–60°C) prevent decomposition during piperidine alkylation .
  • Catalyst Screening: Palladium(II) acetate outperforms other catalysts (e.g., nickel complexes) in Suzuki-Miyaura coupling steps, achieving >80% yield .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas dichloromethane improves selectivity in alkylation steps .
  • Workflow Example: Design a fractional factorial experiment to test solvent-catalyst-temperature interactions, followed by response surface methodology (RSM) for parameter refinement .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm connectivity, with characteristic shifts:
    • Piperidine protons: δ 2.5–3.5 ppm (multiplet) .
    • Oxadiazole methyl group: δ 2.1–2.3 ppm (singlet) .
  • X-ray Crystallography: Resolves stereochemistry at the piperidine ring and confirms the spatial orientation of the methoxy-pyrazine group .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₈N₅O₂: 296.1354) .

Advanced: How do structural modifications at the oxadiazole ring impact bioactivity?

Methodological Answer:

  • Substituent Analysis:
    • Methyl Group (C-5): Enhances metabolic stability compared to unsubstituted oxadiazoles, as shown in cytochrome P450 inhibition assays .
    • Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase binding affinity to kinase targets (e.g., IC₅₀ reduced from 12 µM to 2.5 µM in EGFR inhibition studies) but may reduce solubility .
  • Methodology:
    • Comparative SAR Studies: Synthesize analogs with varied substituents and test in parallel using enzyme-linked immunosorbent assays (ELISA) .
    • Molecular Dynamics Simulations: Predict conformational changes upon substitution and correlate with experimental IC₅₀ values .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Discrepancies often arise from assay variability or impurity profiles. Strategies include:

  • Standardized Assays: Reproduce studies using uniform protocols (e.g., ATP concentration in kinase assays) and certified cell lines .
  • Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., hydrolyzed oxadiazole derivatives) that may skew activity data .
  • Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values for antimicrobial activity) and apply statistical models (e.g., random-effects regression) to identify outliers .

Basic: What computational tools are recommended for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger’s Glide to model interactions with enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding between the pyrazine ring and catalytic residues (e.g., His447) .
  • Pharmacophore Mapping: Identify critical features (e.g., oxadiazole as a hydrogen bond acceptor) using MOE or Discovery Studio .
  • Validation: Compare docking scores with experimental binding constants (e.g., SPR or ITC data) to refine force field parameters .

Advanced: What strategies mitigate instability of the methoxy-pyrazine group under physiological conditions?

Methodological Answer:

  • Prodrug Design: Replace the methoxy group with a labile ester (e.g., pivaloyloxymethyl) to enhance plasma stability .
  • pH-Sensitive Formulations: Encapsulate the compound in enteric-coated nanoparticles to prevent degradation in gastric fluid .
  • Accelerated Stability Testing: Expose the compound to simulated physiological conditions (37°C, pH 7.4) and monitor degradation via LC-MS. Use Arrhenius kinetics to predict shelf life .

Basic: What are the critical purity thresholds for in vitro vs. in vivo studies?

Methodological Answer:

  • In Vitro: ≥95% purity (HPLC), with residual solvents <0.1% (ICH Q3C guidelines) .
  • In Vivo: ≥98% purity, confirmed by orthogonal methods (e.g., NMR + HRMS). Impurities exceeding 0.5% require toxicological assessment (e.g., Ames test) .
  • Methodology: Use preparative HPLC with C18 columns and trifluoroacetic acid (TFA) in the mobile phase for final purification .

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